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Introduction

Tebideutorexant (also known as JNJ-61393215) is an investigational, orally active, selective
orexin-1 receptor (OX1R) antagonist that was under development by Janssen Pharmaceuticals
for the treatment of anxiety and depressive disorders.[1] The orexin system, comprised of
orexin-A and orexin-B neuropeptides and their receptors, OX1R and OX2R, is a key regulator
of arousal, wakefulness, and stress responses. Preclinical and early clinical evidence has
suggested that hyperactivity of the orexin system, particularly through the OX1R pathway, may
be implicated in the pathophysiology of anxiety and panic disorders.[2] This technical guide
provides a comprehensive overview of the investigational uses of tebideutorexant for anxiety
disorders, detailing its mechanism of action, preclinical and clinical findings, and associated
experimental protocols.

Mechanism of Action: Targeting the Orexin-1
Receptor

Tebideutorexant functions as a selective antagonist of the orexin-1 receptor (OX1R).[1] Orexin
neurons, located in the lateral hypothalamus, project to various brain regions associated with
anxiety and fear, such as the amygdala.[3] The binding of orexin-A to OX1R, a Gg-protein
coupled receptor, is thought to trigger a signaling cascade that contributes to heightened
arousal and anxiety-like states.[4][5]

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b10832554?utm_src=pdf-interest
https://www.benchchem.com/product/b10832554?utm_src=pdf-body
https://clinicaltrials.gov/study/NCT04080752
https://pmc.ncbi.nlm.nih.gov/articles/PMC7477545/
https://www.benchchem.com/product/b10832554?utm_src=pdf-body
https://www.benchchem.com/product/b10832554?utm_src=pdf-body
https://clinicaltrials.gov/study/NCT04080752
https://par.nsf.gov/servlets/purl/10386219
https://pmc.ncbi.nlm.nih.gov/articles/PMC12244075/
https://www.frontiersin.org/journals/cellular-neuroscience/articles/10.3389/fncel.2022.812359/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10832554?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Upon activation by orexin-A, the OX1R stimulates Gq proteins, leading to the activation of
phospholipase C (PLC).[3] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2)
into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3
binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium
(Ca2+), while DAG activates protein kinase C (PKC).[5][6] This signaling pathway is believed to
contribute to the neuronal excitability observed in anxiety states. By selectively blocking the
OXI1R, tebideutorexant aims to attenuate this signaling cascade and thereby reduce anxiety.
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Orexin-1 Receptor Signaling Pathway and Tebideutorexant's Point of Intervention.

Preclinical Investigations
Carbon Dioxide (CO2)-Induced Anxiety Model in Rats

Tebideutorexant has been evaluated in a preclinical rat model that utilizes carbon dioxide
(CO2) inhalation to induce panic-like behaviors, a translational model for panic and anxiety
disorders.[2]

Experimental Protocol:
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e Subjects: Male Sprague-Dawley rats.

e Housing: Group-housed with a 12-hour light/dark cycle, with food and water available ad
libitum.

o Drug Administration: Tebideutorexant was administered orally at doses of 3, 10, and 30
mg/kg. A less active enantiomer, JNJ-63821238, was used as a negative control.

e CO2 Challenge: Rats were exposed to a 20% CO2 concentration for a specified period.

» Behavioral Assessment: The primary behavioral endpoint was social interaction time. A
reduction in social interaction is indicative of an anxiety-like state.

» Physiological Monitoring: Cardiovascular parameters, including heart rate and blood
pressure, were monitored to assess autonomic responses to the CO2 challenge.

Key Findings:

Tebideutorexant demonstrated a dose-dependent attenuation of CO2-induced panic-like
behavior.[2] Specifically, the 10 mg/kg and 30 mg/kg doses significantly blocked the reduction
in social interaction time caused by the CO2 challenge.[2] Notably, tebideutorexant did not
significantly alter baseline locomotor activity or cardiovascular parameters, suggesting a
specific anxiolytic effect without sedative properties.[2]

Table 1: Preclinical Efficacy of Tebideutorexant in the Rat CO2-Induced Anxiety Model
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Change in Social

. ] Statistical
Treatment Group Dose (mg/kg) Interaction Time L
Significance
vs. Control
Tebideutorexant 3 No significant change

Significant attenuation
Tebideutorexant 10 of CO2-induced p <0.05

reduction

Significant attenuation
Tebideutorexant 30 of CO2-induced p <0.05

reduction

JNJ-63821238

30 No significant change
(Control)

Data synthesized from preclinical studies.[2]

Clinical Development

Tebideutorexant has been investigated in Phase 1 and Phase 2a clinical trials.

Phase 1: Safety, Tolerability, and Pharmacokinetics in
Healthy Volunteers

A first-in-human, single-ascending dose (SAD) and multiple-ascending dose (MAD) study was
conducted to evaluate the safety, tolerability, and pharmacokinetics of tebideutorexant in
healthy male subjects.[2]

Experimental Protocol:

» Study Design: Randomized, placebo-controlled, double-blind, single and multiple ascending
dose study.

 Participants: Healthy male volunteers.

e Dosage (SAD): Single oral doses ranging from 1 mg to 90 mg.[7][8]
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» Pharmacokinetic Assessments: Plasma concentrations of tebideutorexant were measured
at various time points to determine key pharmacokinetic parameters including Cmax
(maximum concentration), Tmax (time to maximum concentration), and AUC (area under the
curve).[2]

o Safety and Tolerability: Assessed through monitoring of adverse events, vital signs,
electrocardiograms (ECGs), and clinical laboratory tests.

Pharmacokinetic Profile:

Tebideutorexant was rapidly absorbed, with a median Tmax ranging from 1.0 to 2.25 hours.[7]
[8] The elimination half-life was estimated to be between 13.6 and 24.6 hours.[7][8] Exposure
(Cmax and AUC) increased in a dose-proportional manner up to 30 mg.[2]

Table 2: Single Ascending Dose Pharmacokinetics of Tebideutorexant in Healthy Male

Volunteers
Dose (mg) Cmax (ng/mL, mean * SD) Tmax (h, median)
1 97.4+£10.1 1.00 - 1.50
30 2850 + 701 1.00 - 1.50
45 - 2.25
60 - 2.25
90 4497 + 664 2.25

Data from single ascending dose cohorts.[7]
Human CO2 Challenge Study:

Within the Phase 1 program, a study was conducted to assess the anxiolytic effects of
tebideutorexant using a 35% CO2 inhalation challenge in healthy volunteers.[2]

Experimental Protocol:

o Participants: Healthy volunteers.
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o Treatment: A 90 mg dose of tebideutorexant was administered.

e Challenge: Participants underwent a 35% CO2 inhalation challenge to induce fear and
anxiety symptoms.

e Outcome Measure: The primary outcome was the change in fear and anxiety symptoms.
Key Findings:

A 90 mg dose of tebideutorexant demonstrated a significant reduction in CO2-induced fear
and anxiety symptoms (p < 0.02), with an effect size comparable to that of alprazolam.[2] The
most frequently reported adverse events were mild somnolence and headache.[2]

Phase 2a: Adjunctive Treatment for Major Depressive
Disorder with Anxious Distress

A Phase 2a, double-blind, placebo-controlled, randomized study (NCT04080752) was
conducted to evaluate the efficacy, safety, and tolerability of tebideutorexant as an adjunctive
treatment for patients with Major Depressive Disorder (MDD) with anxious distress who had a
suboptimal response to standard antidepressants.[1]

Experimental Protocol:

o Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group
study.

o Participants: Adults (18-64 years) with a primary diagnosis of MDD with anxious distress and
a suboptimal response to at least one standard antidepressant.

o Treatment: Participants were randomized to receive either 135 mg of tebideutorexant or
placebo once daily for 6 weeks, in addition to their ongoing antidepressant treatment.

e Primary Endpoint: Change from baseline to week 6 in the 17-item Hamilton Depression
Rating Scale (HDRS-17) total score.

o Key Secondary Endpoint: Change from baseline to week 6 in the Hamilton Anxiety Rating
Scale (HAM-A) total score.
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Screening Phase (up to 4 weeks)
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Inclusion/Exclusion Criteria
Medical History
Physical Exam
Baseline Assessments (HDRS-17, HAM-A)

Randomization

Y

Randomization (1:1)
\/
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l '
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- Efficacy Assessments (HDRS-17, HAM-A)
- Safety Monitoring (AEs, Vitals, Labs)

Follow-up thase (2 weeks)

Final Safety Assessments
End of Study

Click to download full resolution via product page
Phase 2a Clinical Trial Workflow for Tebideutorexant in MDD with Anxious Distress.
Key Findings:

The study did not meet its primary or key secondary endpoints. There was no statistically
significant difference in the change from baseline to week 6 on the HDRS-17 or the HAM-A
total scores between the tebideutorexant and placebo groups.[1] The safety profile of
tebideutorexant was consistent with previous studies, with no new safety concerns identified.
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Table 3: Phase 2a Clinical Trial Efficacy Results

) Least Squares
. Tebideutorexa
Endpoint Placebo Mean p-value

nt (135 m
( 9 Difference (SE)

Change in
HDRS-17 Score

- - -0.67 (0.893) 0.2227

Change in HAM-

A Score

- - 0.23 (1.007) 0.5889

Data from the NCT04080752 clinical trial.[1]

Conclusion

Tebideutorexant, a selective OX1R antagonist, has been investigated as a potential treatment
for anxiety disorders based on a strong preclinical rationale. While early human studies using a
CO2 challenge model showed promising anxiolytic effects, a larger Phase 2a trial in patients
with MDD and anxious distress did not demonstrate a significant improvement in anxiety or
depressive symptoms compared to placebo. As of early 2025, further development of
tebideutorexant for anxiety and depressive disorders has not been reported. The findings from
the clinical development program of tebideutorexant provide valuable insights into the
therapeutic potential and challenges of targeting the orexin-1 receptor for the treatment of
anxiety-related conditions. Further research may be needed to identify specific patient
populations or anxiety disorder subtypes that may benefit from this mechanism of action.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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